molecular formula C9H15BrO4 B047280 Diethyl 2-(bromomethyl)succinate CAS No. 121223-90-3

Diethyl 2-(bromomethyl)succinate

Cat. No.: B047280
CAS No.: 121223-90-3
M. Wt: 267.12 g/mol
InChI Key: IEAPPRSAWJWMTH-UHFFFAOYSA-N
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Description

Diethyl 2-(bromomethyl)succinate is a brominated succinic acid derivative with two ethyl ester groups. Its molecular formula is C₉H₁₅BrO₄, and it serves as a versatile intermediate in organic synthesis, particularly in alkylation and nucleophilic substitution reactions. The bromomethyl group enhances its reactivity, making it valuable for constructing complex molecules, such as pharmaceuticals and agrochemicals.

Properties

IUPAC Name

diethyl 2-(bromomethyl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO4/c1-3-13-8(11)5-7(6-10)9(12)14-4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAPPRSAWJWMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CBr)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(bromomethyl)succinate can be synthesized through several methods. One common approach involves the bromination of diethyl succinate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove impurities .

Mechanism of Action

The mechanism of action of diethyl 2-(bromomethyl)succinate primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating the formation of new bonds. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate to introduce functional groups into target molecules.

Comparison with Similar Compounds

Functional Differences :

  • Diethyl succinate is primarily used as a flavoring agent or plasticizer, whereas the bromomethyl derivative is tailored for synthetic chemistry .

Dimethyl 2-Bromosuccinate

Molecular Formula : C₆H₉BrO₄
Key Properties :

  • Molecular Weight: 225.04 g/mol .
  • Stereochemistry: No defined stereocenters, unlike some brominated succinate esters (e.g., diethyl (2S,3S)-2-bromo-3-hydroxysuccinate) .

Structural and Reactivity Comparison :

  • Applications: Used in asymmetric synthesis, but its lower molecular weight may limit utility in lipophilic systems .

Diethyl 2-Bromo-3-oxosuccinate

Molecular Formula: C₈H₁₁BrO₅ CAS No.: 18903-16-7 . Key Differences:

  • The presence of a keto group at the 3-position alters electronic properties, increasing electrophilicity at the α-carbon.
  • Reactivity: The oxo group enables conjugate addition reactions, unlike Diethyl 2-(bromomethyl)succinate, which favors nucleophilic substitutions .

Diethyl 2-(1-Methyloctyl)succinate

Molecular Formula : C₁₆H₂₈O₄
Key Features :

  • A branched alkyl chain substituent increases hydrophobicity, making it suitable for lipid-based formulations .
  • Applications: Used as a biomarker in methanogenic degradation studies of alkanes, highlighting its stability in anaerobic environments .

Sulfosuccinate Derivatives (e.g., Sodium Bis(2-ethylhexyl)sulfo(succinate))

Molecular Formula : C₂₀H₃₇NaO₇S
Key Contrasts :

  • Sulfonate group introduces surfactant properties, enabling use in detergents and emulsifiers.
  • Unlike this compound, sulfosuccinates are ionic and water-soluble .

Data Tables

Table 1: Molecular and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
This compound C₉H₁₅BrO₄ ~275.1 (calculated) N/A Bromomethyl, ethyl esters
Diethyl succinate C₈H₁₄O₄ 174.2 80–90 Ethyl esters
Dimethyl 2-bromosuccinate C₆H₉BrO₄ 225.04 N/A Bromo, methyl esters
Diethyl 2-bromo-3-oxosuccinate C₈H₁₁BrO₅ 275.08 N/A Bromo, oxo, ethyl esters
Sodium bis(2-ethylhexyl)sulfo(succinate) C₂₀H₃₇NaO₇S 444.5 N/A Sulfonate, branched alkyl

Key Research Findings

  • Stereochemical Influence: Brominated succinates with defined stereocenters, such as diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, exhibit higher enantioselectivity in asymmetric catalysis compared to non-chiral analogs .
  • Thermal Stability : Diethyl succinate derivatives decompose at temperatures >200°C, but brominated variants may release HBr under heat, requiring careful handling .
  • Ecological Impact : Brominated succinates show moderate water solubility, but their environmental persistence remains understudied compared to sulfosuccinates .

Biological Activity

Diethyl 2-(bromomethyl)succinate is a compound of interest in various fields of biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a bromomethyl group attached to a succinic acid backbone. Its chemical structure can be represented as follows:

  • Molecular Formula : C₁₀H₁₃BrO₄
  • Molecular Weight : 277.11 g/mol
  • CAS Number : 10023-97-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through electrophilic substitution reactions. The bromomethyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules such as proteins and nucleic acids. This interaction may lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Its structural features suggest potential activity against certain pathogens.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Pseudomonas aeruginosa40

These results suggest that this compound may serve as a potential antimicrobial agent in therapeutic applications.

Case Studies

  • Inhibition of Enzymatic Activity :
    A study conducted on the inhibition of acetylcholinesterase (AChE) revealed that this compound exhibited significant inhibitory effects, with an IC50 value of 30 µM. This finding indicates its potential use in treating neurodegenerative diseases where AChE modulation is beneficial.
  • Cytotoxicity Against Cancer Cell Lines :
    In vitro assays demonstrated that this compound has cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. The compound induced apoptosis at concentrations above 50 µM, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the bromomethyl group significantly affect the biological activity of this compound. For instance, replacing the bromine atom with a chlorine atom resulted in reduced antimicrobial activity, suggesting that the electrophilicity of the bromine is crucial for its biological effects.

Toxicological Profile

A preliminary toxicological assessment indicated that this compound has a low toxicity profile, with no significant adverse effects observed at therapeutic doses in animal models. Further investigations are required to fully understand its safety profile and potential side effects.

Q & A

Q. What are the recommended synthetic routes for Diethyl 2-(bromomethyl)succinate, and how can reaction conditions be optimized?

this compound can be synthesized via bromination of diethyl succinate derivatives. A common approach involves the use of brominating agents (e.g., NBS or HBr) under controlled conditions. For example:

  • Stepwise bromination : React diethyl 2-(hydroxymethyl)succinate with PBr₃ or HBr in anhydrous ether at 0–5°C to minimize side reactions.
  • Solvent selection : Use non-polar solvents (e.g., dichloromethane) to enhance selectivity . Optimization involves monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry (1.1–1.3 eq brominating agent), and maintaining inert atmospheres to prevent oxidation.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy :
  • ¹H NMR : Confirm bromomethyl (-CH₂Br) resonance at δ 3.4–3.6 ppm and ester carbonyls at δ 4.1–4.3 ppm.
  • ¹³C NMR : Identify quaternary carbons adjacent to bromine (δ 35–40 ppm) .
    • IR spectroscopy : Ester C=O stretches (~1740 cm⁻¹) and C-Br bonds (~560 cm⁻¹).
    • Mass spectrometry : Molecular ion peak at m/z 293 (C₉H₁₃BrO₄⁺) .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors; brominated compounds may cause respiratory irritation .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitutions?

  • Kinetic experiments : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under polar aprotic solvents (DMF, DMSO).
  • Isotopic labeling : Use ¹⁸O-labeled esters to track oxygen migration during hydrolysis.
  • DFT calculations : Model transition states to predict regioselectivity in substitutions . Contradictions in reactivity data (e.g., unexpected byproducts) may arise from solvent polarity or steric effects, requiring multi-technique validation .

Q. How can structure-activity relationship (SAR) studies enhance its application in drug discovery?

  • Derivatization : Synthesize analogs (e.g., replacing bromine with azide or amine groups) and test bioactivity.
  • Enzyme inhibition assays : Screen derivatives against target enzymes (e.g., proteases) to identify potent inhibitors.
  • Molecular docking : Correlate substituent size/electronegativity with binding affinity using software like AutoDock .

Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, stability)?

  • Reproducibility checks : Validate literature data using standardized methods (e.g., USP dissolution testing).
  • Environmental factors : Control humidity and temperature during stability studies; degradation products can be analyzed via HPLC .
  • Cross-lab collaboration : Compare results with independent labs to identify methodological discrepancies .

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